

understanding the stereochemistry of gamma-Muurolene

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Compound of Interest

Compound Name: *gamma-Muurolene*

Cat. No.: *B1253906*

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An In-depth Technical Guide to the Stereochemistry of γ -Muurolene For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-Muurolene (γ -Muurolene) is a naturally occurring bicyclic sesquiterpene belonging to the cadinane class.^[1] These compounds are characterized by a bicyclo[4.4.0]decane (decalin) carbon skeleton. Found in the essential oils of numerous plants and some fungi, γ -Muurolene is a subject of interest for its potential biological activities.^{[2][3]} The precise three-dimensional arrangement of its atoms—its stereochemistry—is fundamental to its molecular interactions and subsequent biological function.

This guide provides a detailed examination of the stereochemical features of γ -Muurolene, focusing on its absolute and relative configuration, the experimental methods used for its determination, and its biosynthetic origins.

Core Stereochemical Structure

The structure of γ -Muurolene is built upon a decalin ring system, featuring three stereogenic centers, which gives rise to multiple possible stereoisomers. The defining characteristics are the fusion of the two six-membered rings and the orientation of the substituents.

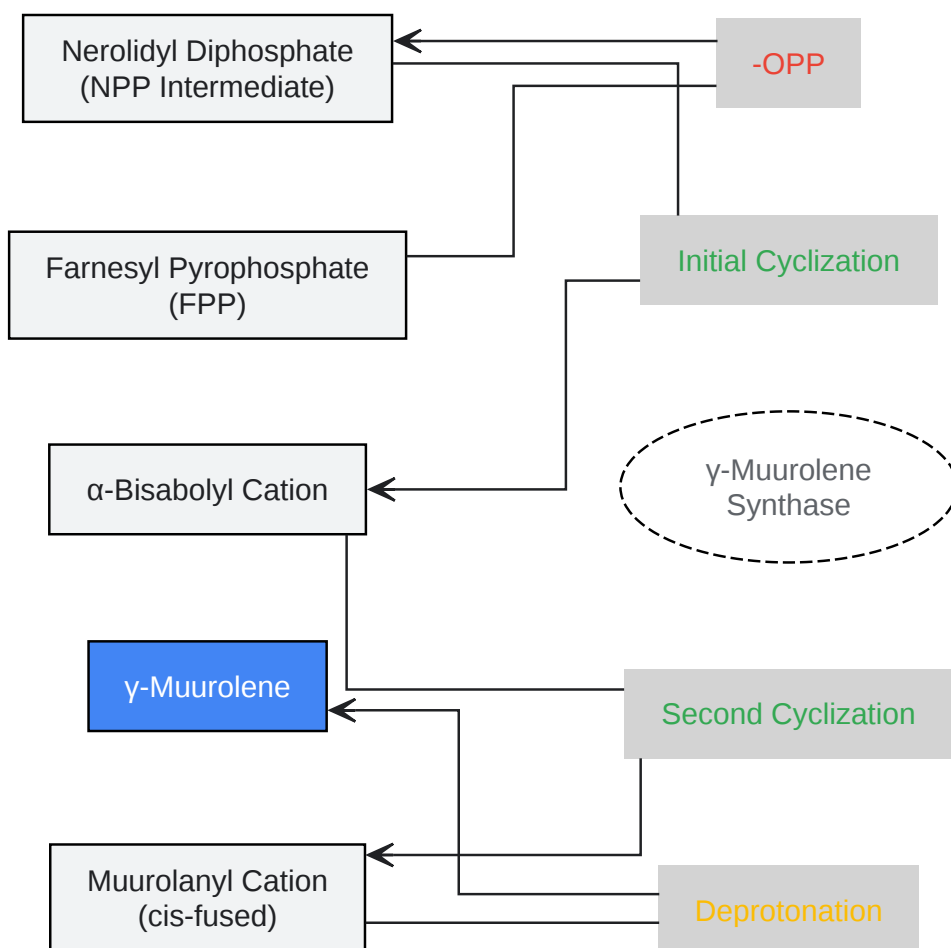
- **Chiral Centers:** γ -Muurolene has three chiral centers at carbons C1, C4a, and C8a (based on IUPAC naphthalene-based numbering). The specific spatial orientation of the isopropyl

group (at C1), the angular proton (at C4a), and the bridgehead proton (at C8a) defines the molecule's overall shape.

- **Ring Fusion:** The two cyclohexane rings in γ -Muurolene are cis-fused.^[4] This means the hydrogen atoms at the bridgehead carbons (C4a and C8a) are on the same face of the molecule, resulting in a bent, concave shape compared to the flatter, more rigid structure of a trans-fused decalin.
- **Absolute Configuration:** The naturally occurring enantiomer of γ -Muurolene is dextrorotatory, meaning it rotates plane-polarized light in a clockwise direction (+). Its absolute configuration, according to Cahn-Ingold-Prelog priority rules, is (1S, 4aS, 8aR).^{[2][5]}

Biosynthesis of γ -Muurolene

The stereochemistry of γ -Muurolene is established during its biosynthesis, which is catalyzed by a class of enzymes known as terpene synthases. The process ensures the precise formation of the correct stereoisomer from the achiral precursor, farnesyl pyrophosphate (FPP). The pathway involves a series of cationic intermediates and cyclization steps that are tightly controlled by the enzyme's active site.



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Biosynthetic pathway of γ-Murolene from FPP.

Quantitative and Physicochemical Data

The stereochemistry of a molecule is intrinsically linked to its physical properties. Key quantitative data for (+)-γ-Murolene are summarized below.

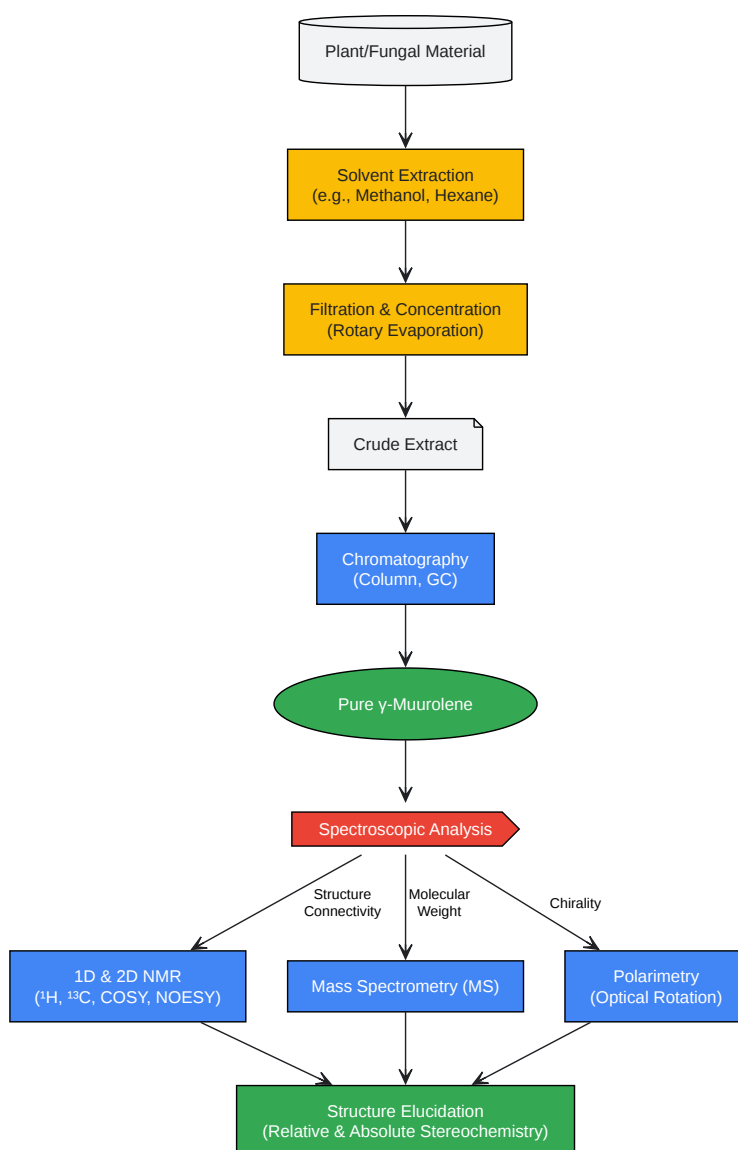
Property	Value	Source(s)
Molecular Formula	C ₁₅ H ₂₄	[2] [6]
Molecular Weight	204.35 g/mol	[2] [7]
Absolute Configuration	(1S, 4aS, 8aR)	[2] [5]
Optical Activity	Dextrorotatory (+)	[1]
Specific Rotation ([α] _D)	Value is dependent on solvent, temperature, and concentration.	[8]

Experimental Protocols for Stereochemical Elucidation

Determining the complex stereochemistry of γ-Murolene requires a combination of isolation, separation, and advanced spectroscopic techniques.

Experimental Workflow Overview

The logical flow for isolating and characterizing γ-Murolene involves several key stages, from initial extraction to final spectroscopic analysis, which confirms the relative and absolute stereochemistry.



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Workflow for γ -Murolene stereochemical analysis.

Detailed Methodologies

Protocol 1: Isolation and Purification This protocol is a representative method for isolating γ -Murolene from a natural source, such as plant leaves or fungal biomass.[3][9]

- **Extraction:** Air-dried and powdered source material is macerated in a suitable solvent (e.g., methanol or hexane) at room temperature for 24-48 hours to extract organic compounds.

- **Concentration:** The resulting solution is filtered to remove solid debris. The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude extract.
- **Fractionation:** The crude extract is subjected to column chromatography over silica gel. A gradient elution system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing in polarity (e.g., with ethyl acetate), is used to separate fractions.
- **Final Purification:** Fractions containing γ -Muurolene, as identified by thin-layer chromatography (TLC) or gas chromatography (GC), are pooled and may be subjected to further purification by preparative GC to yield the pure compound.

Protocol 2: Spectroscopic Analysis for Stereochemical Assignment The definitive structure is determined using a suite of spectroscopic methods.[\[10\]](#)[\[11\]](#)[\[12\]](#)

- **Mass Spectrometry (MS):** The molecular formula ($C_{15}H_{24}$) is confirmed by analyzing the molecular ion peak in high-resolution mass spectrometry (HRMS).
- **NMR Spectroscopy:** The sample is dissolved in a deuterated solvent (e.g., $CDCl_3$), and a series of NMR experiments are performed.
 - 1H and ^{13}C NMR: These 1D experiments identify the number and types of protons and carbons in the molecule.
 - COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton (1H - 1H) couplings through bonds, helping to establish the connectivity of the carbon skeleton.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most critical experiment for determining the relative stereochemistry. The NOE effect is a through-space interaction between protons that are physically close ($< 5 \text{ \AA}$), regardless of whether they are connected by bonds. For γ -Muurolene, key NOE correlations that confirm the cis-ring fusion would be expected between the axial protons on the same face of the two rings, such as the bridgehead proton at C4a and the axial proton on the isopropyl-bearing C1. [\[13\]](#)[\[14\]](#) The absence of such correlations between protons on opposite faces reinforces the assignment.
- **Polarimetry:** The purified enantiomer is dissolved in a solvent (e.g., chloroform) at a known concentration and placed in a polarimeter. The observed rotation of plane-polarized light

(typically at 589 nm, the sodium D-line) is measured. A positive (+) value confirms the dextrorotatory nature of the natural product.[8]

Conclusion

The stereochemistry of γ -Muurolene is defined by its cis-fused decalin core and the (1S, 4aS, 8aR) absolute configuration of its naturally occurring dextrorotatory enantiomer. This precise 3D structure is a direct result of stereocontrolled enzymatic biosynthesis. Its elucidation is achieved through a combination of chromatographic isolation and detailed spectroscopic analysis, with 2D NMR techniques like NOESY being paramount for confirming the relative orientation of substituents and the ring fusion. A thorough understanding of these stereochemical details is essential for any research into the biological activity and potential therapeutic applications of this sesquiterpene.

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